Quetiapine fumarate is derived from quetiapine, which has the chemical formula and a molecular weight of approximately 883.09 g/mol as a fumarate salt. It is classified under the category of second-generation antipsychotics due to its unique receptor activity profile, which includes antagonism at serotonin (5-HT2A) and dopamine (D2) receptors .
The synthesis of quetiapine fumarate involves several steps:
Quetiapine fumarate features a complex molecular structure characterized by:
The structural formula can be represented as follows:
Quetiapine fumarate undergoes various chemical reactions during its synthesis and in biological systems:
Quetiapine exerts its therapeutic effects primarily through:
Quetiapine has a bioavailability of approximately 9% when taken orally, with peak plasma concentrations occurring within 1.5 hours post-administration. It undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes .
Quetiapine fumarate exhibits several notable physical and chemical properties:
Quetiapine fumarate is utilized in various clinical settings:
Quetiapine fumarate (QF), a dibenzothiazepine derivative, was developed in 1985 by pharmaceutical researchers seeking antipsychotics with improved receptor profiles and reduced extrapyramidal side effects compared to typical antipsychotics. The compound emerged from systematic structural modifications of clozapine-like molecules, focusing on balanced serotonin (5-HT₂A) and dopamine (D₂) receptor antagonism. Initial synthesis by Warawa and colleagues (EP 240228, 1987) established the core 11-[4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl]dibenzo[b,f][1,4]thiazepine scaffold [8]. Clinical adoption followed its 1997 FDA approval for schizophrenia, driven by its "atypical" profile: lower D₂ affinity (Ki = 160 nM) than risperidone, yet higher 5-HT₂A/D₂ ratio (∼2.1), correlating with reduced motor side effects [3] [7]. Manufacturing challenges, particularly low yields (∼45%) in early routes due to unstable intermediates (e.g., 2-aminodiphenyl sulfide), spurred process innovations. Zeneca’s scalable synthesis (US7687622B2) later improved yields to >80% via phase-transfer catalysis, enabling commercial production [1]. By 2022, QF became the most prescribed antipsychotic in the US (>8M prescriptions), reflecting its clinical utility in bipolar disorder and major depressive disorder [3].
The synthesis of QF relies on constructing the dibenzothiazepine core followed by N-alkylation. Two principal routes dominate industrial production:
Route 1: Chlorination-Mediated Cyclization (Warawa-Type Synthesis)This three-step sequence starts with o-nitrochlorobenzene and thiophenol. Under basic conditions (K₂CO₃/toluene), nucleophilic aromatic substitution yields 2-nitrodiphenyl sulfide (85–89% yield). Catalytic hydrogenation or iron reduction generates the unstable 2-aminodiphenyl sulfide, immediately cyclized using triphosgene or polyphosphoric acid to form 10-H-dibenzo[b,f][1,4]thiazepine-11-one (75–80% yield). Crucial chlorination with POCl₃ (phosphorus oxychloride) at 80–110°C furnishes 11-chlorodibenzo[b,f][1,4]thiazepine (Key Intermediate A). Finally, SNAr reaction with 2-(1-piperazinyl)ethoxyethanol in refluxing toluene with K₂CO₃ or KOH yields quetiapine free base, converted to the fumarate salt in ethanol [1] [5] [8].
Table 1: Key Intermediates in Quetiapine Fumarate Synthesis
| Intermediate | Chemical Name | Role | Typical Yield |
|---|---|---|---|
| A | 11-Chlorodibenzo[b,f][1,4]thiazepine | Electrophile for SNAr | 75–85% |
| B | 2-(1-Piperazinyl)ethoxyethanol | Nucleophile for alkylation | 90–95% |
| C | Quetiapine free base | Precursor for salt formation | 80–88% |
Route 2: Direct Amidation-Cyclization (CN109553591B)To avoid hazardous POCl₃, a modified pathway employs oxalyl chloride for activating dibenzofuran-1-carboxylic acid. Amidation with 2-aminothiophenol forms an amide intermediate, which undergoes intramolecular Friedel-Crafts acylation catalyzed by AlCl₃ to yield the dibenzothiazepinone core directly. Subsequent chlorination and alkylation proceed as in Route 1. This method reduces chlorinated byproducts and improves atom economy (∼78% overall yield vs. 65% in traditional routes) [2].
Critical Reaction Optimizations:
Structural optimization of QF focuses on enhancing 5-HT₂A/D₂ selectivity to improve efficacy and reduce side effects. Key modifications target:
Table 2: Pharmacological Profile of Quetiapine Analogues
| Analogue | Modification | 5-HT₂A Ki (nM) | D₂ Ki (nM) | 5-HT₂A/D₂ Ratio |
|---|---|---|---|---|
| Quetiapine | – | 12 | 160 | 13.3 |
| 8-Cl-Quetiapine | Cl at C8 | 6 | 140 | 23.3 |
| N-Methyl-Thiazepine | Methylated core N | 15 | 420 | 28.0 |
| Morpholino-Quetiapine | Cyclized side chain | 18 | 200 | 11.1 |
Computational studies reveal that QF’s balanced polypharmacology stems from moderate binding to D₂ (ΔG = −8.2 kcal/mol) and 5-HT₂A (ΔG = −9.1 kcal/mol), stabilized by hydrophobic interactions and hydrogen bonding. Docking simulations show that extension of the side chain enhances 5-HT₂A contacts with Ser239 and Phe243 residues, explaining the improved selectivity of analogues with longer linkers [7]. Despite advances, QF remains clinically superior due to its unique transient D₂ occupancy, permitting antipsychotic efficacy with minimal motor effects – a feature not fully replicated in analogues.
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5